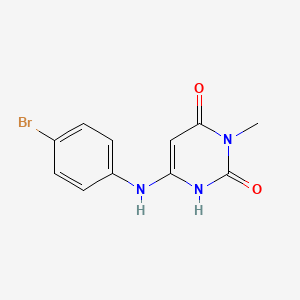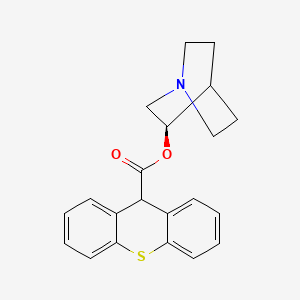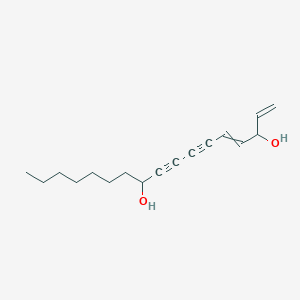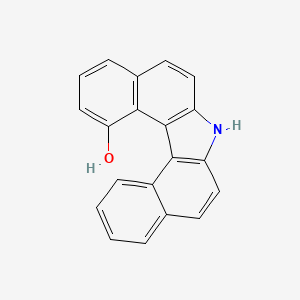
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a heptenyl chain with difluoro and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The difluoro and phenyl substituents enhance the compound’s binding affinity and specificity, making it a potent agent in various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(4,4-Difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide: shares similarities with other benzamide derivatives, such as N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide and 2,3-dimethoxybenzamide.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial properties.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
What sets this compound apart is its unique combination of difluoro and phenyl substituents, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
106745-96-4 |
|---|---|
Fórmula molecular |
C20H19F2NO2 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-(4,4-difluoro-3-oxo-1-phenylhept-6-en-2-yl)benzamide |
InChI |
InChI=1S/C20H19F2NO2/c1-2-13-20(21,22)18(24)17(14-15-9-5-3-6-10-15)23-19(25)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,23,25) |
Clave InChI |
FIMXDOZLWRLGLC-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(C(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)


![5-Hydroxy-2,3-diphenyl-7-[(prop-2-yn-1-yl)oxy]-4H-1-benzopyran-4-one](/img/structure/B14315400.png)







![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)


